1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone
Description
1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a heterocyclic compound featuring a fused azetidine-oxadiazole core linked to a furan moiety and a 4-isopropylphenoxy group. Its structural complexity arises from the combination of a rigid azetidine ring (four-membered nitrogen-containing heterocycle), the 1,2,4-oxadiazole ring (a nitrogen-oxygen heterocycle with demonstrated bioactivity), and the lipophilic 4-isopropylphenoxy substituent.
Properties
IUPAC Name |
1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13(2)14-5-7-16(8-6-14)26-12-18(24)23-10-15(11-23)20-21-19(22-27-20)17-4-3-9-25-17/h3-9,13,15H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTQZTVQMDYOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article delves into the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a furan ring and an oxadiazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
The structure–activity relationship (SAR) indicates that modifications on the oxadiazole ring can enhance anticancer efficacy. Electron-donating groups at specific positions have been shown to improve activity against breast cancer cells.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are well-documented. The following table summarizes findings related to the antimicrobial efficacy of similar compounds:
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 21c | Staphylococcus aureus | 0.48 | |
| D-20 | Escherichia coli | 12.5 | |
| D-16 | Aspergillus niger | 8.0 |
These compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Antioxidant Activity
Antioxidant assays have shown that certain derivatives can scavenge free radicals effectively. For example, a study reported an IC50 value of 8.90 μg/mL for antioxidant activity among synthesized oxadiazole derivatives, indicating their potential role in combating oxidative stress-related diseases .
Case Studies
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer properties of various oxadiazole derivatives, it was found that modifications on the furan and azetidine rings significantly influenced the cytotoxicity against MCF-7 cells. The most effective derivative exhibited an IC50 value comparable to that of standard chemotherapeutics like doxorubicin.
Case Study 2: Antimicrobial Spectrum
A series of compounds were tested for their antimicrobial activity against common pathogens. The results indicated that specific substitutions on the oxadiazole ring enhanced antibacterial potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives
- Example: 1-(2-substituted phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives () Key Differences: The target compound replaces the pyridinyl group with a furan-2-yl moiety and introduces an azetidine ring instead of a phenyl group. The azetidine’s smaller ring size may enhance conformational rigidity and metabolic stability compared to bulkier substituents . Synthesis: Both compounds utilize cyclization reactions with acetic anhydride, but the target compound likely requires additional steps for azetidine functionalization, as seen in azetidine-containing intermediates in .
Triazole-Ethanone Hybrids
- Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Key Differences: The triazole ring in this analogue is replaced by a 1,2,4-oxadiazole in the target compound. Synthesis: Both compounds employ α-halogenated ketones in nucleophilic substitution reactions, but the target compound’s azetidine ring introduces steric constraints during synthesis .
Azetidine-Containing Compounds
- Example: 2-(4-chlorophenoxy)-1-[4-(2-hydroxyethyl)-piperazin-1-yl]-ethanone () Key Differences: The target compound substitutes the piperazine ring with a 1,2,4-oxadiazole-furan-azetidine system. This substitution likely reduces basicity and increases hydrophobicity, which could enhance blood-brain barrier penetration .
Physicochemical Properties
A comparison of key properties is summarized below:
Crystallographic and Spectroscopic Data
- Crystallography : SHELX-based refinement () is commonly used for similar compounds. The azetidine-oxadiazole core may adopt a planar conformation, as observed in analogous oxadiazole structures .
- Spectroscopy : IR and NMR data from and suggest characteristic peaks for carbonyl (C=O, ~1790 cm⁻¹) and aromatic protons (δ 6.85–7.55 ppm in ¹H-NMR). The furan ring’s protons would likely resonate at δ 6.3–7.4 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
